2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers
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Overview
Description
2-{3-aminospiro[33]heptan-1-yl}acetamide hydrochloride is a chemical compound that belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure This compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride typically involves the following steps:
Formation of the Spiro Core: The spiro structure can be constructed using a [3+3] cycloaddition reaction, where a suitable diene and dienophile are reacted under specific conditions to form the spirocyclic framework.
Introduction of the Amino Group: The amino group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Acetylation: The resulting amine is then acetylated to form the acetamide group.
Formation of Hydrochloride Salt: Finally, the acetamide is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or other functional groups are replaced by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are often used.
Substitution: Nucleophiles like halides, alkyl halides, and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules with spiro structures.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies, interacting with various enzymes or receptors.
Medicine: It has potential therapeutic applications, possibly as a drug candidate for treating certain diseases or conditions.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would depend on the biological system and the specific interactions of the compound.
Comparison with Similar Compounds
2-{3-aminospiro[3.3]heptan-1-yl}acetic acid hydrochloride: A closely related compound with a similar spiro structure but different functional group.
Other spiro compounds: Various other spiro compounds with different substituents or functional groups.
Uniqueness: 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride is unique due to its specific combination of the spiro structure and the acetamide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2694733-74-7 |
---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
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